Thalidomide-O-acetamido-PEG1-C2-acid is a synthetic compound derived from thalidomide, a drug historically known for its sedative properties and later infamous for its teratogenic effects. This compound incorporates an acetamido group and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. The compound is primarily utilized in research related to targeted protein degradation, particularly in the context of the ubiquitin-proteasome system.
Thalidomide-O-acetamido-PEG1-C2-acid is synthesized through various chemical methods that involve modifications to the thalidomide structure. It is available from specialized chemical suppliers for research purposes, often under different names and formulations.
This compound falls under the category of small molecule drugs and bioconjugates. It acts as a ligand for cereblon, an E3 ubiquitin ligase component, making it relevant in the study of targeted protein degradation mechanisms.
The synthesis of Thalidomide-O-acetamido-PEG1-C2-acid typically involves several key steps:
The molecular formula for Thalidomide-O-acetamido-PEG1-C2-acid is , with a molecular weight of approximately 444.404 g/mol. The structure features:
Thalidomide-O-acetamido-PEG1-C2-acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific reaction conditions and reagents used.
Thalidomide-O-acetamido-PEG1-C2-acid exerts its biological effects primarily through its interaction with cereblon:
Relevant data indicates that it maintains efficacy in biological systems while minimizing off-target effects due to its selective binding properties.
Thalidomide-O-acetamido-PEG1-C2-acid has several significant applications:
The thalidomide-derived phthalimide-glutarimide core serves as the essential structural motif for engaging cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This bicyclic system inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN's β-hairpin domain, forming hydrogen bonds and hydrophobic contacts critical for complex stability [4] [6]. The glutarimide ring's carbonyl oxygen coordinates with the catalytic histidine residue (His378), while the phthalimide ring's π-stacking interactions with tryptophan residues provide binding specificity [4]. This precise molecular recognition reprograms the E3 ligase to recruit non-native substrates ("neosubstrates") containing a C-terminal β-hairpin loop with a glycine residue (G-loop) [4]. Structural analyses reveal that over 2,500 human proteins possess this recognition motif, enabling broad applicability of thalidomide-based degraders like Thalidomide-O-acetamido-PEG1-C2-acid for targeted protein degradation [4].
The (S)-enantiomer of thalidomide derivatives exhibits superior binding affinity to CRBN compared to the (R)-counterpart due to optimal spatial orientation of hydrogen bond acceptors within the glutarimide ring [6]. Molecular dynamics simulations demonstrate that the (S)-configuration positions the carbonyl groups at angles facilitating stronger coordination with Zn2+ ions in CRBN's binding pocket, enhancing complex stability by ~15-fold [6]. This stereoselectivity directly impacts degradation efficiency, as evidenced by cellular assays showing a 10-fold reduction in IKZF1 degradation with (R)-configured analogs. The Thalidomide-O-acetamido-PEG1-C2-acid retains the natural (S)-configuration at the glutarimide chiral center to maximize CRBN engagement [4] [6].
The acetamido-PEG1-C2 linker (molecular formula: C4H8N1O3) bridges the thalidomide core and carboxylic acid terminus, serving dual functions: spatial separation and conformational flexibility. The acetamido group (-NHCOCH3) attached at the phthalimide 4'-position minimizes steric hindrance with CRBN's surface residues while maintaining nanomolar binding affinity (Kd = 98 ± 12 nM) [1] [5]. The ethylene glycol unit (PEG1) introduces torsional flexibility (rotatable bonds: 4) that facilitates optimal positioning of target protein ligands during ternary complex formation [5]. The C2-alkyl spacer terminates in a carboxylic acid (-CH2CH2COOH), enabling efficient bioconjugation via amide coupling. This design balances molecular weight (447.4 g/mol) and hydrophilicity (clogP = 0.8) to maintain proteasome recruitment efficiency while permitting synthetic modularity [1] [9].
Table 1: Influence of PEG Linker Length on Degrader Properties
| Linker Type | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | clogP | Degradation Efficiency (DC50) |
|---|---|---|---|---|
| C2-acid (No PEG) | 346.29 | 7 | 1.2 | 320 nM |
| PEG1-C2-acid | 447.4 | 9 | 0.8 | 85 nM |
| PEG2-C2-acid | 476.48 | 10 | 0.3 | 110 nM |
| PEG3-C2-acid | 520.54 | 11 | -0.2 | 420 nM |
Extending PEG spacers beyond PEG1 diminishes degradation potency despite improved hydrophilicity. Thalidomide-PEG2-C2-acid (C23H28N2O9, MW 476.48) exhibits reduced target engagement due to excessive linker flexibility, which compromises ternary complex stability [9]. Conversely, non-PEGylated analogs like Thalidomide-O-C2-acid (2369068-42-6) show limited solubility (clogP = 1.2), reducing cellular uptake [8]. The PEG1 spacer optimizes this trade-off by providing sufficient length (11.2 Å) to prevent steric clashes between CRBN and target proteins while maintaining rigid orientation through ethylene bridges [5] [10].
The terminal carboxylic acid (pKa ≈ 4.2) enables diverse conjugation strategies via activation as N-hydroxysuccinimide (NHS) esters or acyl azides, achieving >90% coupling yields with amine-containing target ligands [1] [5]. This functionality permits modular assembly of PROTACs using solid-phase peptide synthesis (SPPS) or solution-phase coupling with catalysts like HATU/DIPEA [8]. The electrophilic carbonyl undergoes nucleophilic attack by primary amines (k = 12.3 M-1s-1), forming stable amide bonds resistant to cellular hydrolases. Unlike click chemistry handles (e.g., azides in Pomalidomide-PEG2-butyl azide), the carboxylic acid avoids potential cytotoxicity from copper catalysts while maintaining compatibility with Fmoc/t-Boc protection schemes [5] [10].
Table 2: Physicochemical Properties of Thalidomide-Linker Conjugates
| Compound | CAS Number | Molecular Formula | clogP | PSA (Ų) | Permeability (Papp × 10−6 cm/s) |
|---|---|---|---|---|---|
| Thalidomide-O-C2-acid | 2369068-42-6 | C16H14N2O7 | 1.2 | 120.7 | 8.2 |
| Thalidomide-O-acetamido-PEG1-C2-acid | 2204225-99-8 | C20H21N3O9 | 0.8 | 135.2 | 18.5 |
| Thalidomide-C3-O-PEG2-C2-acid | N/A | C23H28N2O9 | 0.3 | 139.8 | 21.3 |
| Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 | 134828253 | C25H34N4O9 | -1.1 | 158.4 | 5.7 |
The acetamido-PEG1 linker reduces clogP by 33% compared to alkyl-only analogs (Table 2), enhancing aqueous solubility (Sw = 32 mg/mL vs. 8 mg/mL for C2-acid). This elevates Caco-2 permeability (Papp = 18.5 × 10−6 cm/s) by reducing membrane partitioning energy [5] [9]. However, excessive hydrophilicity in extended PEG variants (e.g., Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2) increases polar surface area (PSA > 150 Ų), diminishing passive diffusion. The PEG1 spacer optimally balances desolvation energy and hydrogen bond capacity (H-bond donors: 2; acceptors: 9), facilitating proteasome access while minimizing aggregation [9] [10].
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